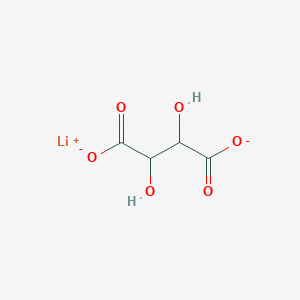

Lithium bitartrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

868-16-6 |

|---|---|

Molecular Formula |

C4H5LiO6 |

Molecular Weight |

156.0 g/mol |

IUPAC Name |

lithium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.Li/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 |

InChI Key |

ZPPPLBXXTCVBNC-ZVGUSBNCSA-M |

Isomeric SMILES |

[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |

Canonical SMILES |

[Li+].C(C(C(=O)[O-])O)(C(=O)O)O |

Other CAS No. |

868-16-6 |

Synonyms |

LiHC4H5O6.H2O, Butanedioic acid-2.3-dihydroxy monolithium sal |

Origin of Product |

United States |

Synthesis and Crystallization Methodologies for Lithium Tartrate

Control of Crystallization Pathways and Polymorphic Expression

The formation of diverse lithium tartrate structures is heavily influenced by the specific conditions employed during synthesis, including the nature of the tartrate ligand and the thermodynamic versus kinetic control of the crystallization process.

Influence of Ligand Chirality (L-, D-, Meso-Tartrate) on Solid-State Structure

The chirality of the tartrate ligand is a fundamental determinant of the solid-state structure of lithium tartrate compounds. Research has revealed that using different tartrate isomers—specifically L-tartrate, D-tartrate, racemic (D,L-) tartrate, and meso-tartrate—leads to the formation of distinct crystal structures and a wide array of lithium tartrate polymorphs ( core.ac.uk, cam.ac.uk, acs.org, rsc.org). Studies have identified a significant number of new crystal structures, including numerous anhydrous and hydrated isomers of dilithium (B8592608) tartrate, Li₂(C₄H₄O₆), and related lithium tartrate frameworks ( core.ac.uk, cam.ac.uk).

Advanced Structural Elucidation and Analysis of Lithium Tartrate Compounds

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of crystalline materials. By analyzing the diffraction pattern of a single crystal, it is possible to map electron density and thereby deduce atomic positions with high precision. This technique has been instrumental in identifying and characterizing various forms of lithium tartrate, including different isomers, polymorphs, and hydrates. core.ac.ukacs.org

The foundational data obtained from an SC-XRD experiment are the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal—and the space group, which describes the symmetry elements present in the structure. Studies have revealed several crystalline forms of lithium tartrate, each with unique unit cell parameters and symmetries.

For instance, novel anhydrous frameworks of lithium tartrate have been synthesized and characterized, including a singly deprotonated lithium hydrogen L-tartrate, LiH(l-tart), and several doubly deprotonated dilithium (B8592608) tartrates derived from L-tartaric, meso-tartaric, and D,L-tartaric acids. acs.org The reaction with L-tartaric acid can yield two different polymorphs. acs.org Additionally, a hydrated racemic dilithium tartrate, Li₂(C₄H₄O₆)·3H₂O, has been identified, which consists of two distinct two-dimensional coordination networks. soton.ac.uk The crystallographic data for these and other reported lithium tartrate compounds are summarized below.

Table 1: Crystallographic Data for Various Lithium Tartrate Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| Lithium Hydrogen Tartrate | C₄H₅LiO₆ | Orthorhombic | P222 | 10.971 | 13.125 | 5.101 | 90.5 | 90 | 90 | researchgate.net |

| Lithium Tartrate | C₄H₄Li₂O₆ | Orthorhombic | - | 6.7942 | 7.9807 | 5.2386 | 90 | 90 | 90 | ijsrst.com |

| LiH(l-tart) | C₄H₅LiO₆ | Monoclinic | P2₁ | - | - | - | - | - | - | acs.org |

| Li₂(l-tart) Polymorph 1 | C₄H₄Li₂O₆ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | acs.org |

| Li₂(l-tart) Polymorph 2 | C₄H₄Li₂O₆ | Orthorhombic | C222₁ | - | - | - | - | - | - | acs.org |

| Li₂(meso-tart) | C₄H₄Li₂O₆ | Monoclinic | P2₁/c | - | - | - | - | - | - | acs.org |

| Li₂(d,l-tart) | C₄H₄Li₂O₆ | Monoclinic | C2/c | - | - | - | - | - | - | acs.org |

| trans-Li[Co{tart(2-)}₂(en)₂]·3H₂O | C₁₂H₃₀N₄O₁₅CoLi | Orthorhombic | C222₁ | 12.008(1) | 9.496(2) | 18.524(4) | 90 | 90 | 90 | oup.com |

| Lithium Thallium Tartrate Monohydrate | LiTl(C₄H₄O₆)·H₂O | Orthorhombic | P2₁2₁2 | 7.894 | 14.658 | 6.401 | 90 | 90 | 90 | iucr.org |

Following the determination of the unit cell and space group, the atomic positions are refined to best fit the experimental diffraction data. This allows for a detailed analysis of intramolecular geometry, including the bond lengths and angles within the tartrate anion. In a study of a trans-Li[Co{tart(2-)}₂(en)₂]·3H₂O complex, it was observed that the C(1)-O(1) bond length of the coordinated carboxylate group is shorter than the C(4)–O(5) bond of the uncoordinated carboxylate group. oup.com Other bond lengths and angles within the tartrate ligands were found to be in agreement with those of tartaric acid itself. oup.com In various dilithium tartrate frameworks, the fundamental structure consists of LiO₄ tetrahedra that share corners to create parallel chains. acs.org

The coordination environment describes the arrangement of atoms directly bonded to a central metal ion. In lithium tartrate compounds, the lithium ions are typically coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the tartrate ligand, as well as from water molecules if present. nju.edu.cn In the singly deprotonated LiH(l-tart), the structure contains isolated LiO₄ tetrahedra. acs.org In contrast, doubly deprotonated anhydrous forms feature corner-sharing LiO₄ tetrahedra that form chains. acs.org A nearly tetrahedral coordination geometry for the lithium cation has also been observed in other related carboxylate structures. iucr.org The number of coordinating atoms and the resulting geometry (e.g., tetrahedral, trigonal bipyramidal) are key aspects of the crystal structure. iaea.orgnih.govresearchgate.net

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples. It provides a diffraction pattern that serves as a structural fingerprint of the material, making it invaluable for identifying crystalline phases and assessing the purity of a bulk sample. azom.comncl.ac.uk

Phase identification using PXRD involves comparing the experimental diffraction pattern of a synthesized sample to reference patterns from databases or to patterns simulated from known single-crystal structures. ncl.ac.uk For lithium tartrate, PXRD has been used to confirm the formation of an orthorhombic crystal structure by matching the recorded peaks with JCPDS data card No. 01-0321. ijsrst.com The presence of sharp, well-defined peaks in a PXRD pattern is indicative of a highly crystalline material. researchgate.netresearchgate.net This method is crucial for verifying that the bulk material corresponds to the structure determined from a single crystal and for detecting the presence of any crystalline impurities or unintended polymorphic phases. ncl.ac.ukacs.org

Crystallite Size Determination and Microstructural Insights

In a study on lithium hydrogen tartrate (LHT) single crystals grown by the gel encapsulation technique, powder XRD was employed to calculate not only the crystallite size but also micro strain, dislocation density, and distortion parameters. researchgate.net For a Li-Al-Mo-O tartrate gel precursor, heat treatment at temperatures ranging from 500°C to 700°C resulted in an exponential increase in crystallite size from 36.75 nm to 126.11 nm. lmaleidykla.lt This demonstrates a clear correlation between processing temperature and the resulting crystallite dimensions. lmaleidykla.lt

Neutron Diffraction Investigations

Neutron diffraction is a powerful tool for locating light atoms, particularly hydrogen, within a crystal structure, a task that can be challenging for X-ray diffraction. iupac.org This technique is instrumental in understanding the role of hydrogen bonding and the precise geometry of molecules.

In the context of tartrate compounds, neutron diffraction has been pivotal. For instance, in a study of lithium thallium tartrate monohydrate (LTT), neutron diffraction under hydrostatic pressure was used to refine the atomic positions, including those of the hydrogen atoms, in both the paraelectric and ferroelectric phases. researchgate.net This allowed for a detailed analysis of the structural changes accompanying the phase transition, revealing a realignment of crystal-water molecules and displacements of lithium atoms. researchgate.net While direct neutron diffraction studies focused solely on hydrogen atom localization in pure lithium tartrate are not extensively detailed in the provided results, the application of this technique to similar tartrate systems underscores its importance. researchgate.net The ability of neutron diffraction to accurately determine hydrogen positions is crucial for understanding the intricate hydrogen-bonding networks that are significant in tartrate crystal packing. iupac.orgsoton.ac.uk

Polymorphism and Phase Transitions in Lithium Tartrate Systems

Lithium tartrate is known to exhibit significant polymorphism, with the ability to form numerous crystal structures depending on the isomeric form of the tartaric acid used (chiral, racemic, or meso) and the synthesis conditions. acs.orgacs.orgresearchgate.netcore.ac.uk This structural diversity leads to a variety of physical and chemical properties.

Research has identified at least fourteen different phases of lithium tartrate, including eight anhydrous isomers of dilithium tartrate (Li2(C4H4O6)). acs.orgresearchgate.netcore.ac.uk The formation of these polymorphs can be controlled by both kinetic and thermodynamic factors. researchgate.netcore.ac.uk For instance, reactions in ethanol (B145695) tend to produce anhydrous kinetic products, with polymorphs possessing higher entropy being favored at elevated temperatures. researchgate.net Computational studies using density functional theory (DFT) have shown that the relative formation energies of different anhydrous polymorphs are quite close, suggesting that subtle changes in synthesis conditions can lead to the crystallization of different phases. acs.org

Temperature plays a critical role in the phase behavior of lithium tartrate systems. researchgate.net High-temperature conditions can favor the formation of different polymorphs. lmaleidykla.ltresearchgate.net For example, in the synthesis of Li-Al-Mo-O tartrate gel precursors, heat treatment directly influences the crystallite size and phase composition. lmaleidykla.lt

In a broader context of lithium compounds, such as LiNi0.5Mn0.5O2, temperature-induced phase transitions are well-documented. mit.edu Monte Carlo simulations and experimental measurements (DSC, TEM, and XRD) have revealed distinct phase transitions at elevated temperatures, leading to changes in the ordering of lithium and transition metal ions. mit.edu Similarly, for Li3PO4, a low-temperature β-form irreversibly transforms to a γ-type structure at temperatures around 450°C. tandfonline.com While specific transition temperatures for pure lithium tartrate polymorphs are not detailed in the provided results, the general principle of temperature-driven structural transformations is a key aspect of their chemistry. researchgate.net

The application of pressure can induce significant structural changes in materials, and lithium tartrate is no exception. In a study on lithium L-tartrate, variable-pressure synchrotron X-ray diffraction revealed a phenomenon known as "hidden" negative linear compressibility (NLC). rsc.org This means that while NLC is absent at ambient pressure, it is activated at 2 GPa and persists up to at least 5.5 GPa. rsc.org This unusual mechanical behavior is attributed to the interplay between the compression of molecular struts and angle opening within the crystal framework. rsc.org

Furthermore, investigations into related tartrate systems under pressure provide additional insights. For instance, in lithium thallium tartrate monohydrate, hydrostatic pressure influences the ferroelectric phase transitions, causing the transition temperatures to decrease. researchgate.net At ambient pressure, this material exhibits a single ferroelectric phase below 11 K, but under pressure, an intermediate ferroelectric phase appears. researchgate.net These findings highlight the sensitivity of the crystal structure of tartrate compounds to external pressure.

Microstructural Analysis via Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable techniques for visualizing the microstructure of materials, providing information on morphology, crystal habit, and the presence of defects. researchgate.netnasa.gov

SEM analysis of lithium hydrogen tartrate single crystals grown by the gel technique has revealed their surface morphology and crystal habit. researchgate.net These studies are often complemented by schematic diagrams that depict the habit faces of the crystals. researchgate.net The morphology of lithium tartrate crystals can vary, with reports of whitish, shining, semitransparent, star-shaped, and needle-shaped crystals being obtained through gel growth methods. ijsrst.com

The synthesis conditions, such as the solvent system and the isomeric form of tartaric acid, have a profound effect on the resulting crystal morphology. researchgate.net The ability to control these parameters allows for the targeted synthesis of lithium tartrate phases with specific microstructural characteristics. researchgate.net While detailed TEM analysis focusing specifically on the internal microstructure and defects of lithium tartrate was not found in the provided results, TEM is a standard and powerful technique for such investigations in materials science. acs.org

Surface Feature Characterization

The surface topography and morphology of lithium tartrate compounds are critical parameters that influence their physical and chemical properties. Characterization of these surface features is predominantly carried out using advanced microscopy techniques, which provide detailed insights into the crystal habit, surface structure, and presence of growth features or defects.

Research into the surface characteristics of lithium tartrate often involves crystals grown through methods like the single diffusion gel technique. bhu.ac.in This method has been successful in producing well-defined and good quality crystals for analysis. bhu.ac.in Scanning Electron Microscopy (SEM) is a primary tool for illustrating the morphology of these crystals. researchgate.net Studies on related compounds, such as lithium disilicate ceramics, also employ SEM to evaluate surface changes and topography after various conditioning treatments. nih.gov While techniques like Atomic Force Microscopy (AFM) are widely used for surface topography studies in materials science, providing three-dimensional spatial resolution, their specific application to lithium tartrate is less documented in the provided literature. annualreviews.orgceramist.or.kr

The following table summarizes the key analytical techniques employed in the surface characterization of lithium tartrate and its related compounds as found in research studies.

Table 1: Analytical Techniques for Surface Characterization of Lithium Tartrate Compounds

| Analytical Technique | Compound Studied | Reference |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Lithium Hydrogen Tartrate | researchgate.net |

| Gel Diffusion Technique | Lithium Tartrate | bhu.ac.in |

| X-ray Diffraction (XRD) | Lithium Hydrogen Tartrate | researchgate.net |

| --- | Lithium Doped Strontium Tartrate | researchgate.netias.ac.in |

Detailed findings from morphological studies reveal distinct characteristics for different lithium tartrate compounds. For instance, lithium tartrate crystals grown via the gel diffusion method have been described as semitransparent, shiny, and star-shaped. bhu.ac.in In the case of lithium hydrogen tartrate, SEM analysis has been instrumental in illustrating the crystal morphology. researchgate.net From powder X-ray diffraction (XRD) data of these crystals, researchers have been able to calculate related parameters such as crystallite size, micro strain, and dislocation density, which are intrinsically linked to the crystal's surface and bulk structure. researchgate.net

The table below presents the observed morphological features for various lithium tartrate compounds as reported in scientific literature.

Table 2: Observed Morphological Characteristics of Lithium Tartrate Compounds

| Compound | Growth Method | Observed Characteristics | Reference |

|---|---|---|---|

| Lithium Tartrate | Single Diffusion Gel Technique | Semitransparent, shiny, star-shaped | bhu.ac.in |

| Lithium Hydrogen Tartrate | Gel Encapsulation Technique | Morphology revealed by SEM | researchgate.net |

| Lithium Thallium Tartrate Monohydrate | Not specified in abstract | Description of morphology available | iucr.org |

Spectroscopic and Vibrational Studies for Bonding and Molecular Dynamics

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique that measures the absorption of infrared radiation by a sample, leading to the excitation of molecular vibrations. The resulting spectrum provides a molecular fingerprint, allowing for the identification of functional groups and the study of their environment and interactions.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in lithium tartrate. The mid-infrared region (4000–400 cm⁻¹) is particularly rich in information, with specific absorption bands corresponding to the stretching and bending vibrations of different chemical bonds. For lithium tartrate, key functional groups include the carboxylate (–COO⁻) and hydroxyl (–OH) groups originating from the tartrate anion, as well as C–H and C–O bonds.

Studies on lithium tartrate precursors have identified specific vibrational modes:

The asymmetric stretching vibration of the carboxylate group (–COO⁻) typically appears around 1589 cm⁻¹.

A band observed near 1380 cm⁻¹ can be attributed to either the in-plane bending of the hydroxyl group (–OH) or the symmetric stretching of the carboxylate group.

Other significant bands, indicative of the tartrate structure, are found in the region of 1000–1300 cm⁻¹. These include assignments for C–H in-plane stretching, as well as C–OH and CH–OH stretching vibrations lmaleidykla.lt.

Table 1: FTIR Vibrational Mode Assignments for Lithium Tartrate Precursors

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1589 | –COO asymmetric stretching | lmaleidykla.lt |

| 1380 | –OH in-plane bending or –COO symmetric stretching | lmaleidykla.lt |

| 1256 | C–H in-plane stretching | lmaleidykla.lt |

| 1121 | C–OH stretching | lmaleidykla.lt |

| 1074 | CH–OH stretching | lmaleidykla.lt |

FTIR spectroscopy is also sensitive to intermolecular interactions, particularly hydrogen bonding, which significantly influences the vibrational frequencies of participating functional groups. In lithium tartrate, the hydroxyl groups of the tartrate anion can engage in hydrogen bonding, forming networks that contribute to the crystal structure and stability.

The presence and strength of hydrogen bonds can be inferred from shifts in the O–H stretching vibrations. Typically, hydrogen bonding causes a broadening and a red-shift (lower wavenumber) of the O–H stretching bands, often observed in the 3200–3600 cm⁻¹ region copbela.orgacs.org. The extent of these shifts and the band profiles provide quantitative information about the nature and strength of the hydrogen bonding interactions within the lithium tartrate lattice acs.org.

Raman Spectroscopy (for lattice dynamics and molecular vibrations)

Raman spectroscopy complements FTIR by probing vibrational modes through inelastic scattering of light. In solid-state materials, Raman scattering arises from phonons, which are quanta of lattice vibrations. This technique is particularly valuable for studying lattice dynamics, crystal structure, and intermolecular coupling spectroscopyonline.comrsc.org.

For crystalline solids like lithium tartrate, Raman spectroscopy can reveal information about both internal molecular vibrations (similar to those seen in FTIR but governed by different selection rules) and external lattice vibrations. External lattice modes, often observed at lower frequencies, are highly sensitive to the crystal structure, symmetry, and the nature of intermolecular forces, including hydrogen bonding spectroscopyonline.comresearchgate.net. Studies on similar tartrate compounds have utilized Raman spectroscopy to analyze lattice dynamics and assign vibrational modes based on factor group analysis, highlighting its utility in characterizing the collective motions of atoms within the crystal lattice researchgate.net. The low-frequency Raman spectra can provide signatures of lattice vibrations, offering insights into the dynamic behavior of the crystal structure rsc.org.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (for local environment and dynamics of lithium and tartrate moieties)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local environment and dynamics of specific nuclei within a solid material. For lithium tartrate, NMR can provide detailed insights into the coordination sphere of lithium ions and the structural and dynamic behavior of the tartrate anion.

Lithium (⁷Li) NMR: ⁷Li NMR spectroscopy is crucial for characterizing the lithium cation. Techniques such as Magic Angle Spinning (MAS) NMR enhance spectral resolution, allowing for the differentiation of lithium environments. Variable-temperature NMR studies and relaxation measurements (e.g., spin-lattice relaxation time, T₁) can quantify the mobility of lithium ions and determine activation energies for their transport. These studies can reveal whether lithium ions are coordinated by oxygen atoms from the tartrate groups and how their movement is influenced by the surrounding lattice rsc.orgacs.orgwpmucdn.commdpi.comcam.ac.uk. The chemical shift of the ⁷Li resonance is sensitive to the electronic environment around the lithium nucleus, providing information about its coordination and bonding acs.orgwpmucdn.comcam.ac.uk.

Tartrate Moiety NMR (¹H, ¹³C NMR): NMR spectroscopy of the tartrate moiety's constituent nuclei, such as ¹H and ¹³C, can provide detailed information about the structure and dynamics of the organic part. ¹H NMR can reveal the presence and environment of protons, including those in hydroxyl groups, and their potential involvement in hydrogen bonding or dynamic processes rsc.org. ¹³C NMR can probe the carbon framework of the tartrate anion, offering insights into its conformation and any changes in its local environment due to interactions with lithium ions or crystal packing cam.ac.uk. Advanced NMR techniques, such as 2D NMR exchange spectroscopy, can directly observe dynamic processes like ion hopping or molecular reorientation mdpi.com.

While specific NMR spectral assignments for lithium tartrate may not be extensively published in the provided search results, the general principles demonstrate that solid-state NMR is capable of elucidating the intricate details of lithium-ion coordination, mobility, and the structural integrity and dynamics of the tartrate anion within the solid state.

Theoretical and Computational Investigations of Lithium Tartrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of lithium tartrate. nih.gov These first-principles quantum chemical methods allow for the study of material properties by solving the fundamental equations of quantum mechanics, providing insights into chemical bonding and reactivity. nih.govwsu.edu

DFT calculations are employed to determine the electronic structure, including the density of states (DOS) and the band gap of lithium tartrate. The electronic structure near the band-gap region is crucial for understanding the material's optical and electronic properties. nih.gov Functionals like the modified Becke–Johnson (mBJ) potential or hybrid functionals such as HSE06 are often used because they can provide more accurate band gap predictions for insulators compared to standard approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA). nih.govufs.brresearchgate.net

For lithium-containing oxides and salts, the electronic states near the valence band maximum (VBM) are typically dominated by oxygen p-orbitals, while the conduction band minimum (CBM) involves states from the metal cations. nih.gov In the case of lithium tartrate, the electronic structure would arise from a combination of the tartrate anion's molecular orbitals and the lithium 2s orbitals. The calculated band gap determines whether the material is an insulator or a semiconductor; for ionic salts like lithium tartrate, a large band gap is expected. researchgate.net

Lithium tartrate can exist in various polymorphic forms, including chiral, racemic, and meso-isomers, which can crystallize into different framework structures. acs.org DFT calculations are instrumental in assessing the relative stabilities of these polymorphs. The total energy of different crystal structures can be calculated to predict the most thermodynamically stable form. google.com

A study on anhydrous dilithium (B8592608) tartrate polymorphs used DFT methods to calculate the relative formation energies. acs.org These calculations often include corrections for dispersion forces (e.g., PBE+D2 or PBE+D3), zero-point vibrational energy (ZPVE), and thermal vibrations to provide a more accurate energy ranking at finite temperatures. acs.org The results indicated that the relative stability of the lithium tartrate framework isomers is generally related to differences in crystallographic density and the strength of the hydrogen bond network rather than other structural features. acs.org

Table 1: Calculated Relative Energies of Li₂(tart) Polymorphs This table presents a conceptual representation of DFT energy calculation results for different lithium tartrate polymorphs, as detailed in scientific literature. The energy values are typically reported relative to the most stable polymorph.

| Polymorph | Space Group | DFT Functional | Relative Energy (kJ/mol) |

| Li₂(l-tart) | P2₁ | PBE+D2 | 0.00 |

| Li₂(l-tart) | C2 | PBE+D2 | +1.5 |

| Li₂(meso-tart) | P2₁/c | PBE+D2 | +2.8 |

| Li₂(meso-tart) | Cc | PBE+D2 | +3.5 |

| Racemic Li₂(d,l-tart) | P2₁/c | PBE+D2 | +4.2 |

Data adapted from studies on lithium tartrate polymorphs. acs.org

DFT can be used to predict various spectroscopic properties, aiding in the interpretation of experimental data. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. harvard.edu These calculations help in assigning specific vibrational modes to the observed spectral peaks. For lithium tartrate, DFT has been used to correlate the O–H stretching frequency shifts observed in Fourier Transform Infrared (FTIR) spectra with the strengths of the hydrogen bonds in its different polymorphs. acs.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to UV-Vis absorption spectra. nih.govresearchgate.net This allows for a theoretical understanding of the electronic transitions occurring within the material upon light absorption. acs.org

Molecular Dynamics Simulations (for crystal behavior and ion mobility)

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of atoms and molecules in materials over time. nih.gov For ionic crystals like lithium tartrate, MD simulations can provide detailed insights into crystal behavior, phase transitions, and, crucially, lithium-ion mobility. nih.govavs.org

By simulating the system at different temperatures, MD can reveal the mechanisms of Li+ ion transport through the crystal lattice. researchgate.net These simulations track the trajectories of individual ions, allowing for the calculation of key transport properties like the diffusion coefficient. nih.gov This is particularly relevant for understanding the ionic conductivity of lithium-containing materials. The simulations can visualize the diffusion pathways, showing whether ion movement is isotropic or confined to specific channels or planes within the crystal structure. researchgate.netrsc.org The simulations also shed light on the coordination environment of the lithium ions and how it changes as the ions move through the electrolyte or crystal. nih.gov

Lattice Energy Calculations and Crystal Packing Analysis

Lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous constituent ions. aakash.ac.in It is a fundamental measure of the stability of the crystal lattice. Theoretical calculations of lattice energy can be performed using computational methods that sum up the electrostatic and van der Waals interactions between ions in the crystal. libretexts.org The arrangement of ions in the crystal, known as crystal packing, is critical in these calculations. acs.orgmdpi.com

Quantum Chemical Approaches to Ligand-Metal Interactions

Quantum chemical calculations provide a detailed description of the bonding between the lithium cation (the metal) and the tartrate anion (the ligand). lew.roresearchgate.net These methods can quantify the strength of the Li-O coordination bonds through the calculation of binding energies and bond dissociation energies. mdpi.com

Techniques like the Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution. researchgate.net This analysis provides quantitative information about the nature of the interaction, such as the degree of charge transfer from the ligand to the metal and the extent of covalent versus ionic character in the Li-O bonds. researchgate.netacs.org These approaches help to elucidate how the electronic structure of the tartrate ligand is perturbed by the coordination of the lithium ion, offering a fundamental understanding of the stability of the resulting metal-organic framework. diva-portal.orgnih.gov

Thermodynamic and Kinetic Analyses of Formation and Transformation

Thermal Analysis Techniques (TGA, DTA, DSC) for Decomposition and Phase Behavior

Thermal analysis techniques are indispensable for studying the physicochemical properties of materials as a function of temperature. asu.eductherm.com Thermogravimetric Analysis (TGA) measures mass changes, Differential Thermal Analysis (DTA) detects temperature differences between a sample and a reference, and Differential Scanning Calorimetry (DSC) quantifies the heat flow associated with transitions. asu.eductherm.commt.com Together, they provide a comprehensive picture of thermal events like decomposition, dehydration, and phase transitions. mt.comlibretexts.org

Thermogravimetric analysis (TGA) is a primary method for investigating the thermal stability and decomposition pathway of lithium tartrate. By monitoring the sample's mass as it is heated at a controlled rate, distinct steps of mass loss can be identified, each corresponding to a specific decomposition event. ctherm.com

For hydrated lithium tartrate crystals, the TGA curve typically shows a multi-step decomposition process. A study on gel-grown lithium tartrate crystals identified a four-step decomposition pathway:

Step I & II (Dehydration): The initial weight loss, occurring in two stages between 25°C and 260°C, corresponds to the removal of water of hydration. An observed weight loss of approximately 28% (18% from 25-95°C and 10% from 95-260°C) is attributed to the loss of four water molecules (2H₂O + 2H₂O). bhu.ac.insgpcsakri.com

Step III (Organic Moiety Decomposition): In the temperature range of 260-750°C, a weight loss of about 15% is observed, which corresponds to the breakdown of the tartrate backbone and the release of carbon monoxide (2CO). sgpcsakri.com

Step IV (Carbonate Decomposition): The final major weight loss of around 30% occurs between 750°C and 950°C. This stage is associated with the decomposition of an intermediate, likely lithium carbonate, and the release of carbon dioxide (2CO₂), ultimately forming lithium oxide as the final residue. sgpcsakri.com

This stepwise decomposition is characteristic of many metal carboxylates, where dehydration is followed by the breakdown of the organic ligand, often through a carbonate intermediate. aalto.fiosti.gov

| Decomposition Step | Temperature Range (°C) | Observed Weight Loss (%) | Proposed Lost Molecule(s) |

|---|---|---|---|

| I | 25 - 95 | 18 | 2H₂O |

| II | 95 - 260 | 10 | 2H₂O |

| III | 260 - 750 | 15 | 2CO |

| IV | 750 - 950 | 30 | 2CO₂ |

Data derived from studies on gel-grown lithium tartrate crystals. sgpcsakri.com

Differential Scanning Calorimetry (DSC) is used to measure the energy changes associated with phase transitions. mt.com As a material is heated, DSC detects endothermic (heat absorbing) and exothermic (heat releasing) events. researchgate.net For lithium tartrate, this can include the energy required for dehydration, the heat released or absorbed during polymorphic transformations (changes in crystal structure), and the enthalpy of decomposition. acs.orgdiamond.ac.uk

Research has shown that the lithium tartrate system can form numerous anhydrous and hydrated crystalline phases, depending on the synthesis conditions. acs.orgrsc.org DSC, often coupled with X-ray diffraction, can be used to characterize the transition between these phases. For example, heating a hydrated kinetic product would show an endothermic peak corresponding to the energy required to remove water molecules. At higher temperatures, exothermic peaks might appear, indicating a crystallization event where a metastable amorphous or crystalline phase transforms into a more thermodynamically stable one. diamond.ac.uk

Computational studies using density functional theory (DFT) have calculated the relative formation energies of different anhydrous lithium tartrate polymorphs. These calculations show that the energy differences between various chiral, racemic, and meso forms are quite small, within a range of approximately 15 kJ mol⁻¹, explaining why multiple phases can form under similar conditions. acs.org DSC experiments can provide empirical data to validate these computational models and quantify the energetics of transitions between these closely related structures.

The sol-gel method is a versatile technique for synthesizing homogeneous, fine powders of metal oxides and other materials. mdpi.com In this process, precursor materials (e.g., lithium salts and tartaric acid) are dissolved and form a gel. This gel is then heated (calcined) to decompose the organic components and form the final inorganic product. mdpi.comspringerprofessional.de

Thermal analysis (TGA/DSC) is critical for understanding the decomposition of this gel precursor. springerprofessional.deresearchgate.net

Initial Heating: TGA would first show a mass loss due to the evaporation of the solvent (e.g., water or alcohol).

Chelate Decomposition: As the temperature increases, the organic chelating agent (the tartrate group) begins to decompose. This is a complex process often involving multiple steps, which are visible on the TGA curve as significant mass loss and on the DSC curve as large exothermic peaks due to the combustion of the organic material. mdpi.comresearchgate.net

Crystallization: The decomposition of the organic matrix is often followed by the crystallization of the final inorganic phase (e.g., a lithium-containing oxide). This event is typically observed as a sharp exothermic peak in the DSC curve, with no associated mass loss in the TGA curve. mdpi.com

By carefully analyzing the TGA and DSC data, researchers can determine the optimal temperature program for calcination—ensuring complete removal of the organic precursor while achieving the desired crystalline phase of the final material. springerprofessional.de

Calorimetric Investigations of Enthalpy Changes

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical processes. A reaction calorimeter can be used to determine key thermodynamic data, such as the enthalpy of reaction (ΔH), by precisely measuring the heat evolved or absorbed under isothermal (constant temperature) conditions.

This technique provides fundamental data on the thermodynamics of the system, indicating whether the formation of lithium tartrate is an exothermic (heat-releasing) or endothermic (heat-absorbing) process. This information is vital for process design, safety analysis, and understanding the thermodynamic driving forces of the crystallization process.

Reaction Kinetics of Crystallization and Solid-State Reactions

The study of reaction kinetics focuses on the rate at which a reaction occurs and the factors that influence it. For lithium tartrate, this is particularly important for controlling which of its many possible crystal structures is formed during synthesis. scispace.com

The crystallization of lithium tartrate is a prime example of a system where both thermodynamic (which phase is most stable) and kinetic (which phase forms fastest) factors are in competition. rsc.org

Kinetic vs. Thermodynamic Control: Research shows that synthesis conditions like temperature and solvent composition determine the outcome. For example, reactions in ethanol (B145695) tend to produce anhydrous kinetic products (phases that form quickly but are less stable), while reactions in water-ethanol mixtures at room temperature yield hydrated kinetic products. rsc.org At elevated temperatures, these kinetic products can transform into more stable, low-enthalpy, anhydrous thermodynamic products. rsc.org

Monitoring Crystallization: Advanced techniques like in-situ synchrotron X-ray powder diffraction allow researchers to monitor the crystallization process in real-time. nih.gov For the lithium tartrate system, these studies have revealed the successive crystallization and dissolution of multiple competing phases within a single reaction. diamond.ac.uknih.gov

Activation Energy: By analyzing the rate of formation of these different phases at various temperatures, researchers can determine key kinetic parameters like rate constants and activation energies. nih.gov This data helps to construct a reaction energy landscape, providing predictive power to select synthesis conditions that favor the formation of a specific desired polymorph. nih.govresearchgate.net It has been found that transformations requiring larger changes in the conformation of the tartrate molecule have higher activation energies and thus proceed more slowly. nih.gov

Solid-state reactions, such as the transformation from one polymorph to another upon heating, can also be analyzed kinetically, often using data from TGA or DSC experiments performed at different heating rates to calculate activation energies for the transformation.

Advanced Functional Properties and Materials Applications of Lithium Tartrate

Dielectric Properties and Ferroelectric Phenomena

Research into the dielectric properties and ferroelectric phenomena of Lithium Tartrate itself is limited in the provided sources. While related tartrate compounds have been studied for these characteristics, direct and detailed findings for pure Lithium Tartrate are not prominently featured.

Temperature and Frequency Dependent Dielectric Response

Information regarding the temperature and frequency-dependent dielectric response specifically for Lithium Tartrate is not available in the examined literature. Studies on other materials, such as YBa₂Cu₃O₆+x aps.org and various ferrites doi.org, describe typical dielectric behaviors where permittivity and loss tangent change with temperature and frequency due to factors like space charge polarization and hopping charge carriers. However, these findings are not directly applicable to Lithium Tartrate without specific experimental data.

Domain Structures and Dynamics in Ferroelectric Phases

Information concerning domain structures and their dynamics in ferroelectric phases of Lithium Tartrate is not present in the reviewed literature. Studies on other ferroelectric materials, such as Lithium Niobate, detail ferroelectric domain engineering, reversal dynamics, and structure opticsjournal.netoejournal.orgnih.gov. These advanced concepts are not documented for Lithium Tartrate in the provided snippets.

Piezoelectric and Electromechanical Coupling Effects

The piezoelectric and electromechanical coupling effects of Lithium Tartrate are not extensively detailed in the provided search results. While some tartrate salts are known for their piezoelectric properties, specific data for Lithium Tartrate is scarce.

Determination of Piezoelectric Coefficients

Direct measurements or determinations of piezoelectric coefficients for Lithium Tartrate are not found in the examined literature. General discussions on piezoelectricity mention coefficients like d₃₃ and relate them to materials such as Bisglycine Lithium Nitrate researchgate.net and Rochelle salt (sodium potassium tartrate tetrahydrate) wikipedia.org. However, these are not specific to Lithium Tartrate.

Electromechanical Coupling Factor Analysis

Analysis of the electromechanical coupling factor for Lithium Tartrate is not available in the provided search results. Studies on materials like Lithium Niobate and Lithium Tantalate discuss their electromechanical coupling factors in the context of Surface Acoustic Wave (SAW) filters mdpi.com and piezoelectric resonators dtic.mil. Similarly, research on Lead Zirconate Titanate (PZT) mentions the role of electromechanical coupling on dielectric properties ekb.eg. However, specific data for Lithium Tartrate is absent.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) properties are crucial for a range of photonic applications, including frequency conversion, optical switching, and data storage. The incorporation of chiral organic molecules, such as tartaric acid, into crystalline structures can impart NLO activity mdpi.comresearchgate.net. The inherent chirality of tartaric acid, when combined with lithium, contributes to the noncentrosymmetric crystal structures that are a fundamental requirement for second-harmonic generation (SHG) and other NLO phenomena researchgate.net. Research into tartrate-based complexes and frameworks, often involving lithium, has explored their potential for NLO applications, highlighting the role of hydrogen bonding networks and specific functional groups in influencing these properties researchgate.netresearchgate.networldscientific.com.

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a key NLO process where incident light at a fundamental frequency is converted into light at double the frequency. Studies have investigated the SHG responses of various lithium-containing tartrate derivatives and related compounds. For instance, the SHG responses of lithium-boron-tartrate frameworks have been theoretically estimated and experimentally verified mdpi.com. L-lysine-L-tartaric acid (LLLT) crystals, possessing a noncentrosymmetric space group, are recognized as satisfying a prerequisite for SHG activity researchgate.net. Furthermore, related compounds like L-proline tartrate doped with lanthanum chloride have shown SHG efficiencies that are notably higher than that of the reference KDP crystal researchgate.net. Similarly, a p-nitroaniline-L-tartaric acid complex demonstrated an SHG efficiency (d_eff) significantly greater than KDP researchgate.networldscientific.com. While direct quantitative SHG efficiency values for lithium tartrate itself are not extensively detailed in the provided snippets, the general potential for SHG in tartrate-based systems is evident, with research ongoing into optimizing these properties.

Chiral Frameworks for NLO Applications

The chirality of tartaric acid plays a significant role in its utility for NLO applications. By introducing chirality into molecular structures, materials with specific optical properties can be engineered. Lithium tartrate can exist in forms derived from chiral, racemic, and meso configurations of tartaric acid, offering diverse structural possibilities core.ac.uk. Chiral lanthanide-based metal-organic frameworks (MOFs) utilizing L/D-tartrate ligands have been explored for their potential in NLO applications nih.gov. The l-tartrate anion can also act as a chiral counteranion, influencing the self-assembly of supramolecular structures and potentially controlling their helical pitch, which is relevant for advanced optical materials acs.org. The noncentrosymmetric nature of chiral crystal structures is a critical factor enabling SHG activity researchgate.net.

Ionic Conductivity and Solid Electrolyte Considerations

The development of efficient solid electrolytes is paramount for the advancement of solid-state batteries, offering enhanced safety and energy density compared to liquid electrolytes. Lithium L-tartrate has been identified as a compound relevant to solid-state lithium battery research researchgate.net. While specific ionic conductivity values for lithium tartrate are not extensively detailed in the provided literature snippets, research into related lithium-containing materials sheds light on the potential. For example, various lithium superionic conductors, such as NASICON-type lithium oxides and lithium garnets, exhibit room-temperature (RT) ionic conductivities in the range of 0.1–1 mS cm⁻¹ berkeley.edu. Lithium argyrodite electrolytes have demonstrated ionic conductivities between 1.0–1.9 mS·cm⁻¹ (wet-milled) and 2.39 mS·cm⁻¹ (dry-milled) nih.gov. The study of lithium-based inorganic-organic frameworks has also investigated their electrochemical properties, including lithium mobility, which is crucial for battery applications core.ac.uk.

Mechanical Properties (e.g., Elastic Constants)

The mechanical properties of materials are critical for their integration into functional devices, influencing their stability and performance under operational stress. For tartrate-based crystals, studies have included investigations into their mechanical properties, such as microhardness, alongside their optical and dielectric characteristics, to assess their suitability for device applications researchgate.netresearchgate.net. The mechanical properties of lithium-based inorganic-organic frameworks have been found to be influenced by inter-ligand interactions and the strength of metal-ligand bonds core.ac.uk. Furthermore, the study of mechanical properties, including laser damage threshold, is important for materials intended for nonlinear optical applications researchgate.net. While specific elastic constants for lithium tartrate are not directly provided in the search results, the examination of microhardness and general mechanical stability in related compounds indicates an area of ongoing material characterization.

Crystal Engineering and Supramolecular Assembly of Lithium Tartrate

Design Principles for Lithium Tartrate Frameworks

The rational design of lithium tartrate-based crystalline frameworks relies on understanding the coordination preferences of lithium ions and the versatile coordination modes of the tartrate anion. Lithium ions typically exhibit tetrahedral coordination with oxygen atoms from carboxylate and hydroxyl groups, or water molecules, forming building blocks such as LiO₄ tetrahedra. acs.org The tartrate dianion (C₄H₄O₆²⁻), with its two carboxylate groups and two hydroxyl groups, can act as a chelating or bridging ligand, connecting these lithium coordination polyhedra to form extended structures. acs.org

Research has identified various anhydrous lithium tartrate frameworks, often classified by their dimensionality (1D chains, 2D layers, or 3D networks) and topology. acs.orgacs.org The choice of tartaric acid isomer—meso, chiral (L- or D-tartrate), or racemic (d,l-tartrate)—significantly influences the resulting framework structure, leading to different polymorphs with distinct crystallographic properties. acs.org Crystal engineering strategies, which aim to control the assembly of molecular building blocks into desired solid-state architectures, are central to creating these materials. osti.gov While not always lithium tartrate specifically, general principles for designing solid-state lithium ion conductors highlight the importance of the underlying anion framework and its packing in facilitating ion transport. umd.edunih.gov

Influence of Chiral Ligands on Supramolecular Chirality

Beyond direct coordination, chiral tartrate anions can also influence the supramolecular assembly of other molecules when acting as counterions. For instance, in systems involving surfactants, chiral tartrate counterions have been shown to induce supramolecular chirality, leading to the formation of helical or twisted ribbon-like aggregates, with the handedness of these assemblies directly correlating to the enantiomer of the tartrate. acs.org Furthermore, the specific coordination mode and conformation of the chiral tartrate ligand within a metal-organic framework (MOF) can influence the material's optical properties, such as circular dichroism (CD) spectra, and can be critical for applications like asymmetric catalysis by imparting chirality to the catalytic site. mdpi.comresearchgate.net

Co-crystallization Studies and Mixed-Ligand Systems

Co-crystallization and the formation of mixed-ligand systems represent important strategies for expanding the structural diversity and functional properties of lithium-containing compounds, including those involving tartrate. While specific detailed studies on lithium tartrate co-crystallization with a wide range of external ligands are not extensively detailed in the provided snippets, the broader principles are evident. For example, reactions involving lithium salts and tartaric acid isomers under varying conditions can yield different crystalline forms or polymorphs, demonstrating the sensitivity of crystal formation to reaction parameters. acs.orgacs.org

More broadly, research on other lithium salts, such as lithium salicylate (B1505791) and lithium 4-methoxybenzoate, with co-formers like l-proline, has successfully yielded multiple polymorphic forms of ionic cocrystals. acs.orgnih.gov These studies highlight how combining different molecular components can lead to diverse crystal structures, including coordination networks with varying topologies and conformations, and how metastable forms can transform into more stable polymorphs. acs.orgnih.gov The concept of mixed-ligand systems, where a central metal ion is coordinated by multiple types of ligands, is also a well-established approach in coordination chemistry for creating complex structures. science.gov Applying these principles to lithium tartrate systems could lead to novel materials with tailored porosity, dimensionality, and intermolecular interaction patterns.

Advanced Analytical Methodologies for Fundamental Research on Lithium Tartrate

Synchrotron X-ray Diffraction for In Situ Studies

Synchrotron X-ray diffraction (XRD) is a powerful, non-destructive technique essential for probing the crystallographic structure of materials. Its application in in situ studies, where data is collected on a sample under controlled, non-ambient conditions (e.g., during heating or cooling), provides real-time insights into dynamic structural transformations. esrf.frmdpi.com The high flux and high resolution of synchrotron radiation are particularly advantageous for tracking subtle or rapid changes that are not observable with conventional laboratory diffractometers. mdpi.com

While specific in situ synchrotron XRD studies focusing exclusively on lithium tartrate are not widely documented in the cited literature, the methodology's application to other lithium-containing materials and organic salts demonstrates its potential for investigating several key phenomena in lithium tartrate:

Phase Transitions: Monitoring the diffraction pattern of lithium tartrate as a function of temperature would allow for the precise determination of any polymorphic phase transitions. Such transitions, which involve a change in crystal structure without a change in chemical composition, can significantly alter a material's physical properties.

Thermal Decomposition: By heating a sample of lithium tartrate within the beamline, researchers can observe the loss of crystallinity and the formation of new crystalline decomposition products in real time. This provides direct evidence of the structural pathways involved in thermal breakdown. cailiaoniu.com

Dehydration Processes: For hydrated forms of lithium tartrate, in situ XRD can track the structural changes associated with the loss of water molecules, revealing how the crystal lattice contracts or rearranges.

The experimental setup for such a study would involve placing a powdered or single-crystal sample of lithium tartrate in a specialized chamber that allows for precise temperature control while being transparent to X-rays. nih.gov Time-resolved diffraction patterns are collected continuously as the temperature is ramped, providing a "movie" of the crystal structure's evolution. esrf.frcailiaoniu.com This approach enables the direct correlation of structural events with specific temperatures, offering a more complete picture than what can be obtained from separate ex situ analyses.

Evolved Gas Analysis (e.g., TGA-MS, TGA-FTIR) for Decomposition Product Identification

Understanding the thermal stability and decomposition mechanism of lithium tartrate requires not only knowing when it loses mass upon heating but also identifying the specific gaseous products evolved during the process. Evolved Gas Analysis (EGA) techniques, which couple a thermogravimetric analyzer (TGA) with a gas analyzer like a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, are indispensable for this purpose.

Thermogravimetric analysis (TGA) measures the change in a sample's mass as a function of temperature. When a mass loss occurs, the evolved gases are transferred via a heated line to a secondary instrument for identification.

TGA-MS: The mass spectrometer separates and detects the evolved gases based on their mass-to-charge ratio (m/z), allowing for the identification of simple molecules like water (H₂O, m/z=18), carbon monoxide (CO, m/z=28), and carbon dioxide (CO₂, m/z=44).

TGA-FTIR: The FTIR spectrometer identifies gases based on their characteristic absorption of infrared light, which is particularly useful for identifying molecules with specific functional groups.

Studies on other metal tartrates, such as those of bismuth and copper, show a common decomposition pattern that can be extrapolated to lithium tartrate. kcgjournal.orgurfu.ru The process typically begins with dehydration, followed by the decomposition of the tartrate anion at higher temperatures. The decomposition of the tartrate moiety is a complex process involving the breaking of C-C, C-H, and C-O bonds, leading to the release of H₂O, CO, and CO₂. urfu.ru Based on these analogous studies, a plausible thermal decomposition pathway for a hydrated form of lithium tartrate (Li₂C₄H₄O₆·xH₂O) can be proposed.

The table below outlines the expected decomposition stages and the corresponding evolved gases that would be identified by TGA-MS or TGA-FTIR.

| Decomposition Stage | Approximate Temperature Range (°C) | Process | Primary Evolved Gases Detected |

|---|---|---|---|

| I | 50 - 150 °C | Dehydration | Water (H₂O) |

| II | 200 - 400 °C | Initial Decomposition of Tartrate Anion | Water (H₂O), Carbon Monoxide (CO), Carbon Dioxide (CO₂) |

| III | > 400 °C | Decomposition to Final Residue | Carbon Dioxide (CO₂) |

Advanced Chemical Analysis for Stoichiometry and Purity (e.g., AES, ICP-OES)

The precise stoichiometry and purity of lithium tartrate are critical parameters that influence its chemical and physical properties. Advanced chemical analysis techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Emission Spectrometry (AES) are industry-standard methods for quantifying the elemental composition of high-purity materials.

ICP-OES is a highly sensitive technique used to determine the concentration of various elements within a sample. To analyze lithium tartrate, a small, precisely weighed amount of the solid is first dissolved in an acidic solution. This solution is then introduced into a high-temperature argon plasma, which excites the atoms of each element, causing them to emit light at their characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

This methodology is crucial for two primary purposes:

Stoichiometry Verification: By accurately measuring the concentration of lithium in the digested solution, one can verify the correct molar ratio of lithium to the tartrate anion, ensuring the compound has the expected chemical formula.

Purity Assessment: ICP-OES can detect and quantify trace elemental impurities, even at parts-per-million (ppm) or parts-per-billion (ppb) levels. The presence of metallic impurities can be detrimental in applications requiring high-purity materials. For lithium compounds used in battery research, for instance, impurities like sodium, potassium, iron, and calcium are routinely monitored.

The table below lists common elemental impurities and the typical method detection limits (MDL) achievable with modern ICP-OES instruments, demonstrating the technique's high sensitivity.

| Element | Symbol | Typical Method Detection Limit (mg/kg in solid) |

|---|---|---|

| Sodium | Na | < 1.0 |

| Potassium | K | < 1.0 |

| Magnesium | Mg | < 0.5 |

| Calcium | Ca | < 0.5 |

| Iron | Fe | < 0.2 |

| Copper | Cu | < 0.2 |

| Nickel | Ni | < 0.2 |

| Zinc | Zn | < 0.2 |

| Aluminum | Al | < 0.5 |

Future Directions in Lithium Tartrate Research

Development of Novel Synthesis Routes for Controlled Morphology and Phase

Future progress in utilizing lithium tartrate hinges on the development of advanced synthesis methods that offer precise control over the material's morphology (particle size and shape) and crystal phase. The choice of synthesis conditions, such as solvent, temperature, and reactant concentration, has been shown to be a critical factor in phase selection nih.gov.

For instance, studies have shown that reactions in ethanol (B145695) tend to produce anhydrous kinetic products, while reactions in water-ethanol mixtures at room temperature yield hydrated kinetic products nih.gov. Elevating the temperature in these mixed-solvent systems favors the formation of low-enthalpy, anhydrous products nih.gov. This demonstrates a clear pathway for selectively targeting different phases by tuning reaction parameters.

Drawing parallels from other lithium-based materials, solvothermal methods have been effective in selectively synthesizing nanoparticles, nanoplates, and microplates by adjusting the solvent ratio, temperature, and precursor concentration rsc.org. Other promising avenues include solution-based reaction routes like glycine-nitrate combustion and sol-gel methods, which have been used to produce other complex lithium-ion cathode materials with high purity and controlled morphology rsc.orgepa.gov. The application of such novel synthesis strategies to lithium tartrate could unlock the ability to produce materials with optimized particle sizes and shapes, which is crucial for applications ranging from batteries to pharmaceuticals.

Tailoring Functional Properties through Structural Modification

A key area of future research is the ability to tailor the functional properties of lithium tartrate by intentionally modifying its crystal structure. This "crystal engineering" approach aims to create new materials with enhanced or entirely new functionalities nih.gov.

One powerful strategy is the formation of ionic cocrystals (ICCs), where lithium tartrate would be combined with other molecules (coformers) to create a new crystalline solid with a unique structure nih.gov. Research on other lithium salts has shown that forming ICCs with amino acids can modulate pharmacokinetic properties nih.gov. This approach could be applied to lithium tartrate to control properties like solubility, stability, or even its electrochemical behavior. The investigation into polymorphism in these cocrystals reveals that different crystallization conditions can lead to various forms, including thermodynamically stable and metastable polymorphs, each with distinct structural arrangements and properties nih.gov. By selecting specific coformers and crystallization conditions, it may be possible to fine-tune the material's properties for specific applications.

Integration of Lithium Tartrate in Advanced Material Systems (e.g., composites, thin films)

The integration of lithium tartrate into advanced material systems like composites and thin films represents a significant opportunity for future development. While research in this specific area is emerging, trends in related materials highlight its potential. For example, the related compound copper tartrate has been investigated as a high-capacity anode material for lithium-ion batteries rsc.org. This suggests that metal tartrates, including lithium tartrate, could be valuable components in energy storage systems.

Future work could explore the creation of lithium tartrate composites, where it is combined with a polymer or a conductive carbon matrix to enhance its mechanical or electrical properties. Furthermore, the fabrication of lithium tartrate thin films could open doors to applications in microelectronics and sensors. Binder-free thin film cathodes are a critical component of advanced high-performance lithium-ion batteries, and techniques like magnetron sputtering and atomic layer deposition are used to create such films from various lithium compounds nih.govrsc.orgdntb.gov.ua. Applying these deposition techniques to lithium tartrate could lead to the development of novel electrode materials or solid-state electrolytes for next-generation batteries aip.orgresearchgate.net.

Further Elucidation of Structure-Property Relationships through Combined Experimental and Computational Approaches

A deep understanding of the relationship between the atomic structure of lithium tartrate and its macroscopic properties is fundamental to its rational design. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and powerful computational methods to unravel these complex connections.

Experimentally, techniques such as single-crystal X-ray diffraction provide precise structural information, while Fourier-transform infrared (FTIR) spectroscopy can be used to probe the strength and nature of hydrogen bonding within the crystal lattice acs.org. Advanced methods like X-ray absorption spectroscopy (XAS) and neutron scattering can offer further insight into local atomic coordination and long-range structural ordering, which are crucial for understanding electrochemical mechanisms in battery materials rsc.org.

Computationally, Density Functional Theory (DFT) has proven invaluable for calculating the relative formation energies of different lithium tartrate polymorphs, helping to explain why certain structures are more stable than others acs.orgacs.org. These calculations can predict the stability of newly hypothesized structures before they are synthesized in the lab. By combining the atomic-level detail from DFT calculations with experimental observations from spectroscopy and diffraction, researchers can build comprehensive models that directly link specific structural motifs, like hydrogen-bonding patterns, to observable properties, guiding the design of new lithium tartrate-based materials with desired functionalities.

Q & A

Basic Research Question

- Solvent Selection : Use deionized water with pH adjustment (e.g., ammonium hydroxide) to avoid precipitation. Sodium tartrate additives can stabilize solutions by preventing metal hydroxide formation .

- Concentration Calibration : Gravimetric titration with ammonium hydroxide media ensures accuracy (±0.021% precision) .

- Temperature Control : Pre-dissolve at 60°C to leverage solubility reversibility, then cool to target temperature for crystallization .

What experimental design strategies optimize lithium tartrate synthesis and crystallization?

Advanced Research Question

The Box-Behnken design (BBD) is effective for optimizing synthesis parameters:

- Factors : Temperature (X₁), molar ratio (X₂), reaction time (X₃).

- Responses : Crystal yield, purity, and optical clarity.

For example, BBD analysis in RP-HPLC method development achieved robustness by testing ammonium hydroxide (0.17–0.92 mol/kg) and sodium tartrate (8.4–16.8 µmol/kg) concentrations . ANOVA validation confirmed no statistically significant interference from variable interactions .

How can lithium tartrate crystals be characterized using spectroscopic and computational methods?

Advanced Research Question

- Spectroscopy : Raman and IR identify phase transitions (e.g., conformational changes in the tartrate anion at 15 K) . XRD confirms monoclinic crystal systems (parameters: a = 0.825 nm, b = 1.605 nm, c = 1.774 nm, β = 96.65°) .

- Computational Modeling : Density functional theory (DFT) calculates HOMO-LUMO gaps and nonlinear optical properties, correlating with experimental hyperpolarizability values .

What methodologies assess lithium tartrate’s stability under varying conditions?

Advanced Research Question

- Degradation Studies : Reverse-phase HPLC with photodiode array detection separates degradation products (e.g., oxidized tartrate derivatives) under stress conditions (heat, light, pH extremes) .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects phase transitions, while thermogravimetric analysis (TGA) quantifies hydrate loss up to 172°C .

How can researchers resolve contradictions in reported solubility data for lithium tartrate?

Advanced Research Question

Discrepancies arise from:

- Impurity Effects : Trace metals (e.g., lead) reduce solubility via complexation. Sodium tartrate additives mitigate this .

- Measurement Protocols : Standardize gravimetric methods with controlled humidity (±2% RH) and inert atmospheres to prevent hygroscopic interference .

Reproducibility requires reporting solvent purity, equilibration time, and agitation methods .

What safety protocols are essential for handling lithium tartrate in research settings?

Advanced Research Question

- Containment : Use fume hoods for powder handling to avoid inhalation (no OSHA exposure limits established, but general particulates <1 mg/m³ advised) .

- Decontamination : Rinse skin with emergency showers; launder contaminated clothing separately .

- Waste Disposal : Neutralize acidic solutions with sodium bicarbonate before disposal .

How does lithium tartrate interact with biological systems, and what models are used to study these effects?

Advanced Research Question

- Neurotransmitter Modulation : Lithium tartrate inhibits glutamate/dopamine and enhances GABAergic signaling in in vitro neuronal models .

- Toxicity Testing : Use ex vivo assays (e.g., MPO/H₂O₂/Cl⁻ systems) to assess oxidative stress responses. Statistical validation via one-way ANOVA (p < 0.05) ensures significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.